Computational Docking Affinity for XopQ Virulence Protein: Picrasin B vs. Picrasin A and Bruceantin
In a comparative molecular docking study targeting the closed state of the XopQ protein (PDB: 4P5F) from Xanthomonas oryzae, Picrasin B (the parent compound of Picrasin B acetate) exhibited a docking score of –8.6 kcal/mol, which was comparable to that of Picrasin A (–8.8 kcal/mol) and Bruceantin (–8.7 kcal/mol) [1]. While the acetylated derivative (Picrasin B acetate) was not directly evaluated in this study, the data establish a baseline binding potential for the Picrasin B core scaffold, distinguishing it from less favorable binders such as Picrasin C (–7.1 kcal/mol) and Neoquassine (–7.8 kcal/mol) [1].
| Evidence Dimension | Molecular docking binding affinity to XopQ protein |
|---|---|
| Target Compound Data | Picrasin B: –8.6 kcal/mol (parent scaffold of Picrasin B acetate) |
| Comparator Or Baseline | Picrasin A: –8.8 kcal/mol; Bruceantin: –8.7 kcal/mol; Picrasin C: –7.1 kcal/mol; Neoquassine: –7.8 kcal/mol |
| Quantified Difference | Picrasin B core scaffold shows ~1.5 kcal/mol more favorable binding than Picrasin C; comparable to Picrasin A and Bruceantin |
| Conditions | In silico molecular docking against XopQ protein (PDB: 4P5F) closed state |
Why This Matters
Researchers investigating quorum sensing inhibition or anti-virulence strategies against X. oryzae should consider that the Picrasin B scaffold—and by extension its acetylated derivative—offers binding potential intermediate between Picrasin A and Bruceantin, providing a structurally distinct tool for probing target engagement.
- [1] Revanasiddappa, P. D., et al. (2024). Table 2: Docking scores of phytochemicals from P. quassioides and standard drug against the closed state of XopQ protein (PDB: 4P5F) of X. oryzae. PLOS ONE, 19(5), e0302105. View Source
